molecular formula C8H18F3NOSi2 B1200258 Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- CAS No. 21149-38-2

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-

Cat. No. B1200258
CAS RN: 21149-38-2
M. Wt: 257.4 g/mol
InChI Key: RZYHXKLKJRGJGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide involves several key steps, including silylation reactions that are critical for introducing the trimethylsilyl (TMS) groups into the molecule. For example, bis(trimethylsilyl)acetamide has been used in the silylation of lipolysis products for gas-liquid chromatography, indicating its utility in preparing silylated derivatives for analytical purposes (Tallent & Kleiman, 1968). Moreover, N,N-bis(halomethyldimethylsilyl)acetamides, a related class of compounds, have been synthesized through transsilylation reactions, showcasing the versatility of silyl group transfer in organic synthesis (Kowalski & Lasocki, 1976).

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide has been elucidated through various spectroscopic and crystallographic methods. For instance, the synthesis, structural, and spectroscopic features of related compounds have been investigated, providing insights into the bonding, geometry, and electronic structure of these silylated acetamides (Sterkhova, Lazarev, & Lazareva, 2019).

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, owing to the reactive silyl and acetamide functional groups. For example, it has been used as a precursor in the synthesis of difluoro(trimethylsilyl)acetamides, which are key intermediates in the preparation of 3,3-difluoroazetidinones, highlighting its reactivity towards nucleophilic substitution and cycloaddition reactions (Bordeau, Frébault, Gobet, & Picard, 2006).

Physical Properties Analysis

The physical properties of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide, including boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. Although specific details on the physical properties of this exact compound were not directly found, the general behavior of silylated acetamides suggests that they are typically liquid at room temperature and have moderate to high volatility, facilitating their use in gas chromatography and other analytical techniques.

Chemical Properties Analysis

The chemical properties of 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide are defined by its reactivity patterns, such as its ability to act as a silylating agent in organic synthesis. Silylations with bis(trimethylsilyl)acetamide, for instance, proceed rapidly and quantitatively under mild conditions, making it a highly reactive silyl donor for the preparation of silylated derivatives of amides, ureas, and amino acids (Klebe, Finkbeiner, & White, 1966).

Scientific Research Applications

  • Silylation of Lipolysis Products for Gas-Liquid Chromatography : Bis(trimethylsilyl)acetamide is used in the silylation of lipolysates for gas-liquid chromatography. This process allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, eliminating the need for prior conversion of free fatty acids to methyl esters (Tallent & Kleiman, 1968).

  • One-Pot Synthesis of 6-Oxopurine Ribonucleosides : It is utilized in the synthesis of 6-oxopurine ribonucleosides, offering a stable system for facile one-pot preparation. The process involves a transformation from the 7β isomer to the 9β isomer of ribonucleosides (Dudycz & Wright, 1984).

  • Derivatives of Acetamide Containing Difluorophosphino-Groups : This compound reacts with various agents to form derivatives of acetamide that have been studied for their decomposition products and characterized using NMR and IR spectroscopy (Ebsworth, Rankin, Steger, & Wright, 1980).

  • Gas Chromatography–Mass Spectrometry of Iminodicarboxylic Acids : It is used in the trimethylsilylation of iminodicarboxylic acids, under varying conditions, to form derivatives suitable for analysis by gas chromatography-mass spectrometry (Kawashiro, Morimoto, & Yoshida, 1984).

  • Preparation of Trimethylsilyl Derivatives of Sodium Salts of Organic Acids : It is used for preparing volatile derivatives of organic acids for gas chromatography directly from the salt residue, which helps in reducing losses due to evaporation (Poole, Llater, & Orrell, 1976).

  • Synthesis of Silyl Derivatives of Acetamide : Research has been conducted on the synthesis and spectroscopic analysis of silyl derivatives of acetamide, revealing insights into their structure and potential applications (Sterkhova, Lazarev, & Lazareva, 2019).

  • Silylation of Chloramphenicol : This compound is used in the treatment of chloramphenicol to produce its derivatives, which vary depending on the solvents used (Janssen & Vanderhaeghe, 1973).

  • Improving Solubility of Poly-L-lysine Hydrobromide : It is utilized for trimethylsilylation of poly-L-lysine hydrobromide, improving its solubility in apolar organic solvents for the formation of interpenetrating polymer networks (Beauregard, Hu, Grainger, & James, 2001).

  • Highly Reactive Silyl Donor : It acts as a highly reactive silyl donor for silyl-proton exchange reactions under mild conditions, applicable to a variety of compounds (Klebe, Finkbeiner, & White, 1966).

  • Synthesis of Difluoro(trimethylsilyl)acetamides : These compounds are synthesized from chlorodifluoroacetamides by electrochemical silylation and serve as precursors to various other compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Safety And Hazards

“Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-” is considered hazardous. It causes severe skin burns and eye damage. It is also a flammable liquid and vapor .

properties

IUPAC Name

2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide
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InChI

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12(15(4,5)6)7(13)8(9,10)11/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZYHXKLKJRGJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F3NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066682
Record name Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-
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Molecular Weight

257.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [MP Biomedicals MSDS]
Record name N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide
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Product Name

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-

CAS RN

21149-38-2
Record name N,N-Bis(trimethylsilyl)trifluoroacetamide
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Record name N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide
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Record name Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-
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Record name Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-
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Record name Trimethylsilyl N-trimethylsilyltrifluoroacetimidate
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Record name N,N-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-

Citations

For This Compound
1
Citations
K Khederlou - … Gas Union Research Conference, Seoul, Korea, 2011 - members.igu.org
A gas chromatographic technique was developed for the analysis of aqueous diethanolamine solutions and their degradation products. The Lean DEA and MDEA and the rich DEA/…
Number of citations: 1 members.igu.org

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